molecular formula C13H17N3 B1452241 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine CAS No. 893753-80-5

3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine

Cat. No. B1452241
CAS RN: 893753-80-5
M. Wt: 215.29 g/mol
InChI Key: LFUXQDIHKIQZGS-UHFFFAOYSA-N
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Description

The compound “3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a methyl group at the 2-position . The 3-position of the imidazole ring is connected to a phenyl group via a three-carbon chain, with an amine group at the end .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, phenyl ring, and amine group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring, for example, is aromatic and therefore relatively stable, but can participate in electrophilic substitution reactions. The amine group is a common site of reactivity in organic compounds and can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines have been synthesized. These compounds, including chiral imines and bisimines, were characterized by NMR spectroscopy, mass spectrometry, and elemental analyses. The study highlighted the synthesis routes and stability constants of Cu(II) complexes of selected imines/bisimines, contributing to the understanding of their structural properties and potential applications in coordination chemistry (Pařík & Chlupatý, 2014).

Pharmaceutical Intermediates

  • A practical synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine, a significant pharmaceutical intermediate, has been reported. The process involves cyclization, hydrolysis, and methylation steps, demonstrating the compound's utility in pharmaceutical synthesis and its potential role in drug development (Zhou et al., 2018).

Anticancer and Antioxidant Activities

  • New 2-aryl-3-(pyrimidine-2-ylamino)imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their antioxidant activity and cytotoxic potential against breast cancer. This study highlights the compound's role in developing new therapeutic agents (Rehan et al., 2021).

Corrosion Inhibition

  • Amino acid-based imidazolium zwitterions, including compounds related to 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine, were synthesized and evaluated as corrosion inhibitors for mild steel. The study provided insights into the inhibitors' electrochemical properties, adsorption behavior, and protective film formation on metal surfaces (Srivastava et al., 2017).

Antimicrobial Properties

  • A series of mannich bases derived from imidazo-[1,2-a]pyridine compounds were synthesized and exhibited significant antimicrobial activity against various bacteria and fungi strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Desai et al., 2012).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

3-(2-methylimidazol-1-yl)-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-11-15-8-10-16(11)9-7-13(14)12-5-3-2-4-6-12/h2-6,8,10,13H,7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUXQDIHKIQZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656514
Record name 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893753-80-5
Record name 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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